
dimethyl 1-(1H-benzimidazol-2-ylamino)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(1H-benzimidazol-2-ylamino)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(1H-benzimidazol-2-ylamino)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde to form the benzimidazole core . This is followed by the reaction with diethyl acetylenedicarboxylate under specific conditions to form the dihydropyridine ring . The reaction conditions often include the use of catalysts such as palladium or copper salts and solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(1H-benzimidazol-2-ylamino)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can produce fully or partially reduced analogs .
Scientific Research Applications
Dimethyl 1-(1H-benzimidazol-2-ylamino)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of dimethyl 1-(1H-benzimidazol-2-ylamino)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit enzymes like topoisomerase or kinases, leading to cell cycle arrest and apoptosis . The benzimidazole moiety is known to interact with DNA and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and exhibit similar biological activities.
Dihydropyridine derivatives: Compounds such as nifedipine and amlodipine, which are used as calcium channel blockers, share the dihydropyridine ring.
Uniqueness
Dimethyl 1-(1H-benzimidazol-2-ylamino)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its dual functionality, combining the properties of both benzimidazole and dihydropyridine moieties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C16H14N4O5 |
|---|---|
Molecular Weight |
342.31 g/mol |
IUPAC Name |
dimethyl 1-(1H-benzimidazol-2-ylamino)-4-oxopyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H14N4O5/c1-24-14(22)9-7-20(8-10(13(9)21)15(23)25-2)19-16-17-11-5-3-4-6-12(11)18-16/h3-8H,1-2H3,(H2,17,18,19) |
InChI Key |
VHTQEYOLWPCAHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1=O)C(=O)OC)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















